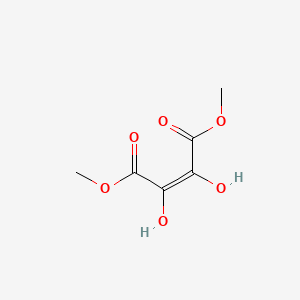

Fumaric acid, dihydroxy-, dimethyl ester

Beschreibung

BenchChem offers high-quality Fumaric acid, dihydroxy-, dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumaric acid, dihydroxy-, dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H8O6 |

|---|---|

Molekulargewicht |

176.124 |

IUPAC-Name |

dimethyl (Z)-2,3-dihydroxybut-2-enedioate |

InChI |

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3- |

InChI-Schlüssel |

HMPNVUONVWQKFY-ARJAWSKDSA-N |

SMILES |

COC(=O)C(=C(C(=O)OC)O)O |

Herkunft des Produkts |

United States |

Dimethyl Dihydroxyfumarate (DiMeDHF): Structural Mechanics, Physical Properties, and Synthetic Applications

Executive Summary

Dimethyl dihydroxyfumarate (DiMeDHF), systematically known as dimethyl (E)-2,3-dihydroxybut-2-enedioate, is a highly oxygenated, densely functionalized dicarboxylic acid ester. As a critical building block in advanced organic synthesis, its unique electronic profile and rigid structural mechanics dictate its behavior in the laboratory. This technical guide synthesizes the fundamental physical properties, frontier molecular orbital logic, and step-by-step experimental workflows required to successfully leverage DiMeDHF in complex chemical syntheses.

Chemical Identity and Structural Mechanics

Structurally, DiMeDHF is defined by its central ene-diol core flanked by two methyl ester groups. Density Functional Theory (DFT) calculations[B3LYP; 6-311+G(2df,2p)] reveal that the molecule is locked into a rigid, planar conformation[1].

The Causality of Stability: This planarity is not merely a steric preference; it is actively enforced by a robust network of strong intramolecular hydrogen bonds between the hydroxyl protons and the adjacent ester carbonyl oxygens[1]. This internal stabilization creates a self-shielding effect, which explains why DiMeDHF is exceptionally stable under air for months, exhibiting no spontaneous degradation or self-condensation in either the solid state or in solution ()[1].

Electronic Profile and Chemodivergent Reactivity

To predict and control the reactivity of DiMeDHF, one must analyze its frontier molecular orbitals (HOMO/LUMO) in comparison to its free acid counterpart, dihydroxyfumaric acid (DHF).

While the free dihydroxyfumarate dianion (DHF2–) possesses a raised HOMO energy of −5.33 eV (making it a potent nucleophile), the esterification in DiMeDHF fundamentally alters its electronic landscape[2].

The Causality of Electrophilicity: The electron-withdrawing nature of the dimethyl ester groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of DiMeDHF to −2.21 eV[2]. Because of this lowered LUMO, DiMeDHF acts exclusively as a strong electrophile in organic synthesis, contrasting sharply with the nucleophilic ene-diol moiety of the free acid[1]. This makes it an ideal candidate for trapping nucleophiles in base-mediated cascade reactions.

Chemodivergent reactivity logic of DHF derivatives based on HOMO/LUMO energy states.

Physical Properties & Solubility Matrix

The physical properties of DiMeDHF dictate the practical parameters for its handling, storage, and application in the laboratory.

| Property | Value | Source |

| IUPAC Name | dimethyl (E)-2,3-dihydroxybut-2-enedioate | ()[3] |

| CAS Number | 133-47-1 | ()[3] |

| Molecular Formula | C6H8O6 | ()[3] |

| Molecular Weight | 176.12 g/mol | ()[3] |

| Density | 1.434 g/cm³ | ()[4] |

| Boiling Point | 304 ºC | ()[4] |

| Flash Point | 126 ºC | ()[4] |

| Physical State | Solid (Crystalline) | ()[1] |

The Causality of Insolubility: DiMeDHF is notoriously insoluble in most common organic solvents (e.g., dichloromethane, chloroform) at room temperature[1]. This macroscopic property is a direct result of extensive intermolecular hydrogen bonding within its crystalline lattice. Standard non-coordinating solvents cannot provide sufficient solvation energy to overcome these intermolecular forces at ambient temperatures, necessitating specific thermal workflows for dissolution.

Experimental Workflows

Protocol 1: Quantitative Dissolution and Recovery of DiMeDHF

Objective: Achieve a homogeneous solution of DiMeDHF for electrophilic trapping, overcoming its inherent room-temperature insolubility. Self-Validating Mechanism: The physical transition of the mixture from a cloudy suspension to a clear solution visually confirms lattice disruption. Furthermore, quantitative recrystallization upon cooling serves as an internal validation that the molecule has not thermally degraded during the heating phase[1].

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required mass of solid DiMeDHF.

-

Suspension: Add the solid to a reaction flask containing a coordinating solvent such as THF or 1,4-dioxane. At this stage, the mixture will appear as a dilute, cloudy suspension[1].

-

Thermal Disruption: Equip the flask with a reflux condenser. Under an inert atmosphere (N2 or Argon), heat the mixture to the solvent's boiling point (e.g., 66 °C for THF).

-

Validation of Dissolution: Maintain reflux until the suspension transitions into a completely clear, homogeneous solution. This visual cue confirms that the thermal energy has successfully disrupted the intermolecular hydrogen-bonding network[1].

-

Recovery (If unreacted): If the reaction is aborted, simply remove the heat source. As the solution cools to room temperature, DiMeDHF will quantitatively recrystallize, allowing for complete recovery via simple vacuum filtration[1].

Experimental workflow for the quantitative dissolution and recovery of DiMeDHF.

Protocol 2: Application in Aldol Reactions (Electrophilic Trapping)

Objective: Utilize DiMeDHF as an electrophile in base-mediated cascade reactions to synthesize highly oxidized alkyl chains, such as aryl 2,3-dihydroxypropanones[2]. Self-Validating Mechanism: The rapid consumption of the starting material (observable via TLC) validates the high electrophilicity predicted by the −2.21 eV LUMO state.

Step-by-Step Methodology:

-

Preparation: Prepare a homogeneous solution of DiMeDHF in THF at reflux as described in Protocol 1.

-

Base Addition: Introduce a mild base (e.g., triethylamine) to the reaction mixture. Note on Causality: The choice of base and solvent is critical; triethylamine in THF specifically directs the reaction pathway toward 1-aryl-2,3-dihydroxypropanones rather than propanoic acids[1].

-

Nucleophile Introduction: Slowly add the target nucleophile (e.g., an aromatic aldehyde derivative) to the refluxing solution.

-

Monitoring: Monitor the consumption of the electrophilic DiMeDHF via TLC or LC-MS. The lowered LUMO of the diester ensures rapid electrophilic trapping[2].

-

Quenching and Isolation: Once complete, cool the reaction to room temperature, quench with a mild aqueous acid (e.g., 1M HCl), and extract the highly oxidized product using ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

References

-

Title: Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | C6H8O6 | CID 54699194 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Thermodynamic stability of fumaric acid, dihydroxy-, dimethyl ester

An In-depth Technical Guide to the Thermodynamic and Chemical Stability of Dihydroxyfumaric Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of dihydroxyfumaric acid dimethyl ester, a molecule of interest in various research and development sectors. This document delves into the fundamental principles governing its stability, outlines robust experimental protocols for its assessment, and offers insights into the interpretation of the resulting data. By integrating established analytical techniques with the underlying chemical principles, this guide serves as a critical resource for scientists engaged in the handling, formulation, and development of products containing this α,β-dihydroxy ester.

Introduction: Understanding the Molecule and the Imperative of Stability

Dihydroxyfumaric acid, a dicarboxylic hydroxy acid formed through the oxidation of tartaric acid, plays a significant role in various biological and chemical processes, including as a catalyst for redox reactions in nature.[1][2] Its dimethyl ester derivative, dihydroxyfumaric acid dimethyl ester (CAS 133-47-1), presents a unique chemical structure with vicinal hydroxyl groups and two ester functionalities on a C4 backbone, making it a subject of interest for its potential applications, including as a synthon in organic synthesis.[2][3] The molecular formula is C6H8O6 with a molecular weight of 176.12.[4]

The stability of a chemical entity is a cornerstone of its practical application, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of a molecule's response to thermal, chemical, and photolytic stress is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle.[5][6] This guide provides the foundational knowledge and practical methodologies to comprehensively evaluate the stability profile of dihydroxyfumaric acid dimethyl ester.

Physicochemical Properties

A baseline understanding of the physicochemical properties is essential before delving into stability studies.

| Property | Value | Source |

| Molecular Formula | C6H8O6 | [4] |

| Molecular Weight | 176.12 g/mol | [4] |

| CAS Number | 133-47-1 | [4][7] |

| Boiling Point | 304 °C | [7] |

| Flash Point | 126 °C | [7] |

| Density | 1.434 g/cm³ | [7] |

| Diacetate Melting Point | 102-105 °C | [5] |

Fundamental Principles of Stability and Degradation

The stability of dihydroxyfumaric acid dimethyl ester is governed by its functional groups: two ester moieties and two hydroxyl groups on adjacent carbons. These features dictate its susceptibility to various degradation pathways.

Hydrolytic Degradation

Ester hydrolysis is a primary degradation pathway for many pharmaceutical and chemical compounds.[9][10] For dihydroxyfumaric acid dimethyl ester, hydrolysis can occur in a stepwise manner, yielding the monoester and ultimately dihydroxyfumaric acid. The rate of hydrolysis is highly dependent on pH and temperature.[11]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a more rapid degradation compared to acidic or neutral conditions.

The presence of the α- and β-hydroxyl groups may influence the rate of hydrolysis through intramolecular interactions.

Oxidative Degradation

The enediol-like structure of dihydroxyfumaric acid dimethyl ester suggests a susceptibility to oxidation. The parent dihydroxyfumaric acid is known to be easily oxidized to diketosuccinic acid.[1][2] This transformation can be catalyzed by enzymes or occur in the presence of oxidizing agents.[1][2] The ester derivative is expected to exhibit similar reactivity. Common laboratory oxidants like hydrogen peroxide can be used to simulate and study this degradation pathway.[12]

Thermal Decomposition

Thermal stability is a critical parameter that defines the upper temperature limits for storage and processing. Thermal degradation involves the breaking of covalent bonds, leading to the formation of smaller molecules. For dihydroxyfumaric acid dimethyl ester, potential thermal decomposition pathways could involve decarboxylation (if hydrolysis to the acid occurs first), dehydration, or fragmentation of the carbon skeleton.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can provide the energy to initiate photochemical reactions, leading to degradation.[11] The presence of chromophores (in this case, the carbon-carbon double bond and carbonyl groups) will determine the extent of light absorption and subsequent photoreactivity. Photostability studies are crucial for determining appropriate packaging and storage conditions.[9]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves a combination of thermal analysis and chromatographic techniques under various stress conditions.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability and phase behavior of a substance.[13][14]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.[2]

Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard, such as indium, for temperature and enthalpy.[15]

-

Sample Preparation: Accurately weigh 4-7 mg of dihydroxyfumaric acid dimethyl ester into a hermetically sealed aluminum pan.[15] The use of a sealed pan is crucial to prevent sublimation or evaporation, which can interfere with the measurement.[15]

-

Experimental Conditions:

-

Data Analysis:

-

Determine the onset and peak temperatures of any endothermic events (e.g., melting) or exothermic events (e.g., decomposition).

-

Calculate the enthalpy of fusion (for melting) or decomposition.

-

TGA measures the change in mass of a sample as a function of temperature.[16][17] It is used to determine the onset temperature of decomposition and to quantify mass loss associated with degradation.[13]

Protocol for TGA Analysis:

-

Instrument Calibration: Ensure the TGA balance is properly calibrated.

-

Sample Preparation: Place approximately 4-7 mg of the sample in an appropriate TGA pan (e.g., alumina or platinum).[15]

-

Experimental Conditions:

-

Data Analysis:

-

Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Quantify the percentage of mass loss at different temperature ranges, corresponding to various decomposition steps.

-

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative method that can detect a decrease in the amount of the active substance due to degradation.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16] The development of such a method requires forced degradation studies to generate the potential degradation products.[12]

The goal of forced degradation is to generate a degradation level of approximately 5-20% to ensure that the analytical method can separate the degradants from the parent compound.[12]

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a specified time. Neutralize before analysis. |

| Oxidation | Treat the sample solution with 3% hydrogen peroxide at room temperature.[12] |

| Thermal Stress | Expose the solid sample to dry heat at a temperature below its melting point (e.g., 80-100°C) for a defined period. |

| Photolytic Stress | Expose the sample solution and solid material to a controlled light source (e.g., UV and visible light) according to ICH Q1B guidelines.[11] |

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation of the parent compound and its more polar or non-polar degradants.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, for instance, around 210 nm, which is common for fumarates.[19]

-

Method Validation: The final method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

Caption: Potential degradation pathways for the title compound.

Interpretation of Stability Data and Concluding Remarks

The data generated from the described experimental protocols provide a holistic view of the stability of dihydroxyfumaric acid dimethyl ester.

-

From DSC/TGA: The onset of an exotherm in the DSC thermogram or a significant mass loss in the TGA curve indicates the temperature at which the compound begins to decompose. This information is critical for setting temperature limits for manufacturing, handling, and storage. [2]* From Forced Degradation Studies: The results from the stability-indicating HPLC method will reveal the susceptibility of the molecule to different types of stress. For instance, significant degradation under acidic or basic conditions highlights the need to control pH in aqueous formulations. [19]The profile of degradation products helps in elucidating the degradation pathways.

References

- Secara, N., Duca, Gh., Vlad, L., & Macaev, F. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(1), 29-44.

- Alam, Q., Ganeshpurkar, A., Singh, S. K., & Krishnamurthy, S. (2023). Novel Gastroprotective and Thermostable Cocrystal of Dimethyl Fumarate: Its Preparation, Characterization, and In Vitro and In Vivo Evaluation. Crystal Growth & Design, 23(9), 6435–6449.

-

ChemBK. (n.d.). Fumaric acid, dihydroxy-, dimethyl ester, diacetate. Retrieved from [Link]

- Secara, N. (2010). Stopped-Flow Spectrophotometric Studies of the Kinetics of Interaction of Dihydroxyfumaric Acid with the DPPH Free Radical. Chemistry Journal of Moldova, 5(2), 83-87.

- Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT. Chemistry Journal of Moldova, 10(1), 89-94.

- Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500.

-

Pharmaceutical Stability Studies. (n.d.). Retrieved from [Link]

- Barker, S. A., Borchardt, P., Cisto, J., & Le, J. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483–1493.

- Phadke, D. S. (2004). Bacterial degradation of phthalate isomers and their esters. Indian journal of biotechnology, 3(4), 538-545.

-

JR Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]

- Van der Watt, J. G., & Viviers, M. Z. (2010). Degradation pathways for the thermal transformation of betamethasone valerate. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 633-639.

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating assay methods—a perspective. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

- Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94.

- Secara, N., Duca, Gh., Vlad, L., & Macaev, F. (2011). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace.

- Lima, M. T., de Oliveira, K. T., & de Souza, R. O. M. A. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. RSC advances, 10(4), 2133–2139.

-

Request PDF. (2026, January 19). Occurrence and Chemistry of Dihydroxyfumaric Acid. Retrieved from [Link]

- Kumar, V., & Singh, S. (2021). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Annales pharmaceutiques francaises, 79(2), 179–193.

- Lima, M. T., & de Souza, R. O. M. A. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Semantic Scholar.

- Secara, N., Duca, G., Vlad, L., & Macaev, F. (2011). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. Chemistry Journal of Moldova, 6(2), 69-74.

-

KEGG. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Janthinobacterium aestuarii. Retrieved from [Link]

- Zhang, Y., et al. (2021). Facet effect of hematite on the hydrolysis of phthalate esters under ambient humidity conditions.

- Paun, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4949.

- Lima, M. T., & de Souza, R. O. M. A. (2020). Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis. Semantic Scholar.

- Therapeutic Goods Administration. (2013, October 22).

- Sajewicz, M., et al. (2023).

- Alam, Q., Ganeshpurkar, A., Singh, S. K., & Krishnamurthy, S. (2023). Novel Gastroprotective and Thermostable Cocrystal of Dimethyl Fumarate: Its Preparation, Characterization, and In Vitro and In Vivo Evaluation.

- Therapeutic Goods Administration. (n.d.).

- Secara, N. (2010). STOPPED-FLOW SPECTROPHOTOMETRIC STUDIES OF THE KINETICS OF INTERACTION OF DIHYDROXYFUMARIC ACID WITH THE DPPH FREE RADICAL. Chemistry Journal of Moldova.

- Rincón, E., et al. (2024, November 5). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

- Suneetha, A., & Rao, G. (2018). Stability Indicating New-UPLC Method for Determination of Dimethyl Fumarate in their Pure and Capsule Dosage Form.

- Jain, H., & Gunjal, A. A. (2017). STABILITY INDICATING RP-HPLC ASSAY METHOD FOR ESTIMATION OF DIMETHYL FUMARATE IN BULK AND CAPSULES. International Journal of Applied Pharmaceutics.

- Jain, H., & Gunjal, A. (2017). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules.

- Maschio, C. J., et al. (2011). The thermal decomposition of dimethoate.

- Buchori, L., & Anggoro, D. D. (2021). Reaction Kinetics Study of Methanol Dehydration for Dimethyl Ether (dme) Production Using Dealuminated Zeolite Y Catalyst. Chemical Engineering Transactions, 86, 1501-1506.

- Menard, K., et al. (2012). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology, 6(4), 385-390.

- Foos, J. S., & Meltz, V. (1985). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. DTIC.

- Alam, Q., et al. (2023). Preparation, characterization, in-vitro and in-vivo pharmacokinetic evaluation of thermostable dimethyl fumarate cocrystals. Journal of Pharmaceutical Sciences, 112(11), 2969-2981.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Pharmaceutical and chemical intermediates,CAS#:133-47-1,二羟基富马酸二甲酯,DihydroxyfuMaric Acid DiMethyl Ester [en.chemfish.com]

- 8. DIHYDROXYFUMARIC ACID CAS#: 526-84-1 [m.chemicalbook.com]

- 9. PubChemLite - Fumaric acid, dihydroxy-, dimethyl ester (C6H8O6) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]

- 12. scispace.com [scispace.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KEGG PATHWAY: Degradation of aromatic compounds - Janthinobacterium aestuarii [kegg.jp]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: Contextualizing Dihydroxyfumaric Acid, Dimethyl Ester in Modern Research

An In-Depth Technical Guide to the Safe Handling of Dihydroxyfumaric Acid, Dimethyl Ester

Dihydroxyfumaric acid, dimethyl ester (DFADME) and its parent compound, dihydroxyfumaric acid (DHF), are molecules of significant interest in both fundamental and applied chemical research. The ene-diol functional group is a key feature, conferring antioxidant properties and acting as a scavenger of free radicals.[1] This reactivity profile makes DHF and its derivatives, including DFADME, subjects of investigation for their potential as antioxidants in various applications.[2] Furthermore, the structural similarity to dimethyl fumarate (DMF), an FDA-approved drug for treating psoriasis and multiple sclerosis, places DFADME in a class of compounds with established therapeutic relevance.[3][4] DMF is known for its anti-inflammatory, immunomodulatory, and neuroprotective effects, often mediated through the Nrf2 pathway.[5][6] As researchers explore novel derivatives for enhanced or new therapeutic activities, understanding the precise and safe handling of precursor and analog molecules like DFADME is paramount.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of Dihydroxyfumaric acid, dimethyl ester. It moves beyond a simple recitation of safety data sheet (SDS) information, delving into the causality behind recommended procedures to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Section 1: Physicochemical and Hazardous Profile

A foundational understanding of a compound's physical properties and officially classified hazards is the first step in a robust safety assessment. This information dictates storage conditions, handling procedures, and the necessary personal protective equipment (PPE).

Chemical and Physical Properties

The properties of DFADME are summarized below. This data is essential for practical laboratory considerations, such as solubility and stability.

| Property | Value | Source(s) |

| CAS Number | 133-47-1 | [7][8] |

| Molecular Formula | C₆H₈O₆ | [7][8] |

| Molecular Weight | 176.12 g/mol | [7][8] |

| Appearance | White solid / powder | [9] |

| Melting Point | 211 - 213 °C (decomposes) | [10] |

| Boiling Point | 304 °C | [8] |

| Flash Point | 126 °C | [8] |

| Stability | Stable under standard ambient conditions (room temperature) | [10][11] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. According to supplier Safety Data Sheets, DFADME is classified with a significant chronic health hazard.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. | Warning | Health Hazard |

Source: Sigma-Aldrich Safety Data Sheet[10]

The primary hazard associated with this compound is its classification as a Category 2 carcinogen, meaning it is suspected of causing cancer .[10] This classification is the central driver for the stringent handling protocols outlined in this guide. All experimental design and execution must prioritize the minimization of exposure due to this potential long-term health effect.

Section 2: The Logic of Risk Mitigation: From Assessment to Control

Safe science is proactive, not reactive. Before any laboratory work begins, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the potential for exposure during the planned procedure, and implementing a hierarchy of controls to minimize risk.

Risk Assessment Workflow

The decision to use a substance like DFADME necessitates a structured thought process. The following workflow illustrates the essential steps a researcher must take to ensure a safe experimental setup.

Caption: Risk Assessment Workflow for DFADME.

This workflow emphasizes that PPE is the last line of defense. The primary goal is to use engineering and administrative controls to prevent the chemical from reaching the researcher in the first place.

Section 3: Mandatory Protocols for Handling and Storage

Given the H351 classification ("Suspected of causing cancer"), all handling of DFADME must be performed with the assumption that any exposure is hazardous.[10] The following protocols are designed to be self-validating systems, ensuring safety through procedural rigor.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to physically separate the researcher from the chemical hazard.[12]

-

Weighing and Handling Solids: All weighing and transfers of solid DFADME must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of fine particulates, which is a primary route of exposure for powdered chemicals.

-

Handling Solutions: While the vapor pressure of DFADME is low, all work with its solutions should also be performed in a chemical fume hood. This is a best-practice principle for handling any potentially hazardous substance, protecting against splashes and unforeseen reactions.[13]

Personal Protective Equipment (PPE): The Essential Last Defense

PPE does not eliminate the hazard, but it protects the user from exposure when engineering controls cannot completely contain the risk. The selection of PPE must be deliberate and based on the specific task.[12]

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield worn over goggles is required.[14]

-

Hand Protection: Wear nitrile gloves. Before use, gloves must be inspected for any signs of degradation or puncture.[10] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[10]

-

Protective Clothing: A lab coat must be worn and kept fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron should be used.

-

Hygiene: Do not eat, drink, or smoke in areas where DFADME is handled.[14] Always wash hands and face thoroughly with soap and water after working with the substance and before leaving the laboratory.[10]

Caption: Logic for selecting appropriate PPE.

Storage Requirements

Proper storage is critical for maintaining chemical stability and ensuring security.

-

Security: In accordance with Precautionary Statement P405, DFADME must be "Stored locked up".[10][15] This means it should be kept in a locked cabinet or a secure area with controlled access.

-

Segregation: Store DFADME away from strong oxidizing agents, strong acids, and strong bases.[11][15] As a general rule, chemicals should be segregated by hazard class to prevent accidental reactions.[16]

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14]

Section 4: Emergency Procedures and Waste Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill. Every member of the laboratory must be familiar with these procedures before beginning work.

Exposure Response

In case of any exposure, immediate action is required. The guiding principle is to remove the individual from the source of exposure and decontaminate them as quickly as possible.

-

If Exposed or Concerned: Seek immediate medical advice or attention.[10] Show the Safety Data Sheet to the attending physician.[15]

-

Skin Contact: Take off immediately all contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[18] Call for an ophthalmologist.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, a trained individual should administer oxygen.[11]

-

Ingestion: Do NOT induce vomiting.[9] Immediately make the victim drink water (two glasses at most).[10][15] Consult a physician.[10]

Spill Management

-

Small Spills (Solid):

-

Ensure the area is well-ventilated (fume hood).

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.[11]

-

Clean the spill area thoroughly with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent entry into the affected area until EHS personnel have deemed it safe.

-

Waste Disposal

All waste containing DFADME, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[10][15]

-

Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

-

Prohibition: Do not mix DFADME waste with other waste streams.[17] Never dispose of this chemical down the drain.[19]

Conclusion

Dihydroxyfumaric acid, dimethyl ester is a valuable compound in chemical and pharmaceutical research. However, its classification as a suspected carcinogen demands a commensurate level of respect and caution. By adhering to the principles and protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and maintaining rigorous handling and storage practices—researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is not a barrier to scientific progress; it is the foundation upon which reliable, reproducible, and responsible research is built.

References

- Safety Data Sheet for 3,4-dihydroxycinnamic acid (represent

- Safety Data Sheet (general for H351). Sigma-Aldrich.

-

Experiment 731: Esters . Chemistry LibreTexts. [Link]

- Safety D

- Safety D

-

How to Safely Handle Reactive Chemicals . The Chemistry Blog. [Link]

-

Making esters from alcohols and acids . RSC Education. [Link]

- Dihydroxyfumaric acid hydrate - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.

-

Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study . ResearchGate. [Link]

-

Occurrence and chemistry of dihydroxyfumaric acid . SciSpace. [Link]

- SAFETY DATA SHEET for Dimethyl Fumar

-

Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT . ResearchGate. [Link]

-

ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER . Chemistry Journal of Moldova. [Link]

-

Novel potential pharmacological applications of dimethyl fumarate—an overview and update . Frontiers in Pharmacology. [Link]

-

Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate . Journal of the American Chemical Society. [Link]

-

Chemical Handling and Storage Section 6 . University of Toronto Scarborough. [Link]

-

General Use SOP for Highly Reactive/Unstable Materials . Stanford Environmental Health & Safety. [Link]

-

Occurrence and Chemistry of Dihydroxyfumaric Acid . ResearchGate. [Link]

-

Synthesis of Dimethyl Fumarate from Maleic Anhydride . Natural Science of Hainan University. [Link]

-

Novel potential pharmacological applications of dimethyl fumarate-an overview and update . Frontiers in Pharmacology. [Link]

-

Continuous-flow synthesis of dimethyl fumarate . RSC Advances. [Link]

-

Drug-Repurposing Strategy for Dimethyl Fumarate . International Journal of Molecular Sciences. [Link]

-

Fumaric acid - GESTIS Substance Database . DGUV. [Link]

-

Continuous-flow synthesis of dimethyl fumarate . RSC Publishing. [Link]

-

Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid . Scilit. [Link]

-

New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate . MDPI. [Link]

-

New Insights into Dimethyl Fumarate, an Oral Therapy for the Treatment of Plaque Psoriasis . EMJ. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. Novel potential pharmacological applications of dimethyl fumarate-an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Pharmaceutical and chemical intermediates,CAS#:133-47-1,二羟基富马酸二甲酯,DihydroxyfuMaric Acid DiMethyl Ester [en.chemfish.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. fishersci.nl [fishersci.nl]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. merckmillipore.com [merckmillipore.com]

- 18. gestis-database.dguv.de [gestis-database.dguv.de]

- 19. chem.libretexts.org [chem.libretexts.org]

Preamble: Navigating the Scientific Landscape of Dihydroxyfumaric Acid and Its Derivatives

An In-depth Technical Guide on the Chemistry and Biosynthesis of Dihydroxyfumaric Acid and its Dimethyl Ester Derivative

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the intricate world of dihydroxyfumaric acid and its synthetic derivative, dihydroxyfumaric acid dimethyl ester. It is imperative to begin with a crucial clarification: based on current scientific literature, there are no known natural biosynthetic pathways that directly produce dihydroxyfumaric acid dimethyl ester. This ester is understood to be a product of chemical synthesis.

However, the parent compound, dihydroxyfumaric acid, is a fascinating and important intermediate in the biosynthesis of several complex natural products. Therefore, this guide will first illuminate the established biosynthetic route to dihydroxyfumaric acid. Subsequently, we will transition to the chemical synthesis of its dimethyl ester, providing a comprehensive understanding for researchers working with this class of molecules. This dual focus ensures a robust and practical resource that aligns with the realities of laboratory work and natural product discovery.

Part 1: The Biosynthesis of Dihydroxyfumaric Acid: A Key Intermediate

The biosynthesis of dihydroxyfumaric acid is a critical step in the formation of the nine-membered enediyne core of antitumor antibiotics, such as those produced by Streptomyces species. This pathway is a testament to nature's elegant chemical logic, transforming a common metabolite into a highly reactive precursor.

The Origin: A Divergence from the Pentose Phosphate Pathway

The journey to dihydroxyfumaric acid begins with D-erythrose 4-phosphate, a key intermediate in the pentose phosphate pathway. The biosynthesis is initiated by the enzyme KedO, which catalyzes the oxidative condensation of D-erythrose 4-phosphate with phosphoenolpyruvate (PEP). This reaction is a pivotal branching point, diverting cellular resources towards the synthesis of specialized secondary metabolites.

Enzymatic Cascade to Dihydroxyfumaric Acid

The conversion of D-erythrose 4-phosphate to dihydroxyfumaric acid is a multi-step enzymatic process. While the complete pathway for all enediyne antibiotics is a subject of ongoing research, a consensus pathway has emerged from studies on neocarzinostatin and other enediyne-producing organisms.

Experimental Protocol: In Vitro Reconstitution of Dihydroxyfumaric Acid Biosynthesis

This protocol outlines a method for the in vitro reconstitution of the initial steps of the enediyne biosynthetic pathway, leading to the formation of a key intermediate.

Materials:

-

Purified enzymes (e.g., NCS-B1, NCS-B2 from Streptomyces carzinostaticus)

-

D-erythrose 4-phosphate

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a suitable column (e.g., C18) for product analysis

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, D-erythrose 4-phosphate, PEP, and NAD+.

-

Initiate the reaction by adding the purified enzymes (NCS-B1 and NCS-B2).

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a specified time (e.g., 1-2 hours).

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the expected product.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps leading to the formation of a key intermediate in the biosynthesis of the enediyne core from primary metabolites.

Caption: Biosynthesis of dihydroxyfumaric acid from central metabolism.

Part 2: Chemical Synthesis of Dihydroxyfumaric Acid Dimethyl Ester

Given the absence of a known biosynthetic pathway, dihydroxyfumaric acid dimethyl ester is accessed through chemical synthesis. The most common and efficient method is the esterification of dihydroxyfumaric acid.

Esterification of Dihydroxyfumaric Acid

The direct esterification of dihydroxyfumaric acid with methanol in the presence of an acid catalyst is a standard laboratory procedure. Fischer esterification is a widely employed method for this transformation.

Experimental Protocol: Synthesis of Dihydroxyfumaric Acid Dimethyl Ester

This protocol provides a general method for the synthesis of dihydroxyfumaric acid dimethyl ester via Fischer esterification.

Materials:

-

Dihydroxyfumaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Glassware for reflux

Methodology:

-

Dissolve dihydroxyfumaric acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure dihydroxyfumaric acid dimethyl ester.

Characterization Data

The successful synthesis of dihydroxyfumaric acid dimethyl ester must be confirmed through rigorous analytical characterization.

| Analytical Technique | Expected Data |

| ¹H NMR | Singlet corresponding to the two equivalent methoxy groups. |

| ¹³C NMR | Resonances for the carbonyl carbons, the sp² carbons of the double bond, and the methoxy carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of dihydroxyfumaric acid dimethyl ester. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl groups, carbonyl groups, and C=C double bond. |

Visualization of the Synthetic Workflow

The following diagram outlines the key steps in the chemical synthesis and purification of dihydroxyfumaric acid dimethyl ester.

Caption: Workflow for the chemical synthesis of the dimethyl ester.

Part 3: Applications and Future Directions

While dihydroxyfumaric acid dimethyl ester is a synthetic compound, its structural relationship to a key biosynthetic intermediate makes it a valuable tool for researchers.

Probe for Mechanistic Studies

Dihydroxyfumaric acid and its derivatives can be used as probes to study the active sites of enzymes involved in enediyne biosynthesis. By comparing the binding and reactivity of the acid and its ester, researchers can gain insights into the substrate specificity and catalytic mechanism of these enzymes.

Precursor for Novel Analogs

The dimethyl ester can serve as a starting material for the chemical synthesis of novel enediyne analogs. By modifying the ester groups or other functionalities, chemists can create a library of compounds with potentially improved or altered biological activity. This is a critical aspect of drug discovery and development, where the goal is often to optimize the therapeutic properties of a lead compound.

Conclusion

This guide has provided a detailed overview of the known biosynthetic pathway leading to dihydroxyfumaric acid and the chemical synthesis of its dimethyl ester derivative. By understanding both the biological origins of the parent compound and the synthetic accessibility of its ester, researchers are better equipped to explore the fascinating chemistry and biology of this class of molecules. The continued investigation into the biosynthesis of enediyne antibiotics and the development of novel synthetic analogs hold great promise for the discovery of new therapeutic agents.

References

-

Zein, N., et al. (1989). The anomeric carbon of D-glucose is the precursor of the C-1" of the C-1"-O-methyl-beta-D-glucopyranosyl moiety of esperamicin A1. Journal of the American Chemical Society, 111(17), 6888-6890. [Link]

-

Christenson, S. D., et al. (2003). The complete biosynthetic gene cluster for the enediyne antitumor antibiotic neocarzinostatin. Journal of the American Chemical Society, 125(20), 6062-6063. [Link]

-

Sikora, R. J., & Blanchard, J. S. (2006). Mechanistic studies of KedO, a 3-deoxy-d-manno-octulosonate 8-phosphate synthase from the kedarcidin biosynthetic pathway. Biochemistry, 45(44), 13257-13264. [Link]

Comprehensive Physicochemical and Reactivity Profiling of Dimethyl Dihydroxyfumarate: Molecular Weight, Exact Mass, and Synthetic Applications

Executive Summary

Fumaric acid, dihydroxy-, dimethyl ester—commonly referred to as Dimethyl dihydroxyfumarate (DiMeDHF) —is a highly functionalized diester utilized extensively in advanced organic synthesis and drug development. Possessing an ene-diol moiety flanked by two methyl ester groups, DiMeDHF serves as a potent electrophile in Michael additions and complex cascade reactions.

For analytical chemists and synthetic researchers, distinguishing between the compound's molecular weight (used for stoichiometric scaling) and its exact mass (used for high-resolution mass spectrometry identification) is a fundamental prerequisite. This technical guide deconstructs the physicochemical properties, electronic structure, and analytical workflows required to confidently synthesize, isolate, and validate DiMeDHF in a laboratory setting.

Quantitative Physicochemical Profiling

The distinction between molecular weight and exact (monoisotopic) mass is critical. The molecular weight accounts for the natural isotopic distribution of elements (e.g., Carbon-12 and Carbon-13), making it the standard for calculating molarity and reaction yields. Conversely, the exact mass is calculated using only the most abundant isotope of each element (e.g., strictly 12 C, 1 H, and 16 O), which is the precise value detected in High-Resolution Mass Spectrometry (HRMS)[1].

Table 1: Fundamental Chemical and Physical Properties of DiMeDHF

| Property | Value | Computational Derivation / Notes |

| IUPAC Name | Dimethyl (E)-2,3-dihydroxybut-2-enedioate | Defines the trans (E) stereochemistry of the central double bond. |

| Molecular Formula | C 6 H 8 O 6 | Core composition[1]. |

| Molecular Weight | 176.12 g/mol | Calculated via standard atomic weights: C(12.011×6) + H(1.008×8) + O(15.999×6). |

| Exact Mass (Monoisotopic) | 176.03209 Da | Calculated via exact isotopic masses: C(12.00000×6) + H(1.007825×8) + O(15.994915×6)[1]. |

| Hydrogen Bond Donors | 2 | Attributed to the two hydroxyl (-OH) groups on the ene-diol core. |

| Hydrogen Bond Acceptors | 6 | Attributed to the six oxygen atoms across the ester and hydroxyl groups. |

| Topological Polar Surface Area | 93.1 Ų | Indicates moderate polarity, influencing chromatographic retention times[1]. |

Electronic Structure and Causality of Reactivity

To master the application of DiMeDHF, one must understand why it behaves differently from its parent compound, dihydroxyfumaric acid (DHF). The causality behind experimental choices in synthesis relies entirely on the frontier molecular orbitals (HOMO/LUMO) of these species.

According to computational DFT studies by Ward et al. (2018), the free acid (DHF) and its dicarboxylate salt (DHF 2− ) act primarily as nucleophiles due to a relatively high LUMO energy (-0.76 eV for the dicarboxylate)[2]. However, esterifying the carboxylic acids into methyl esters to form DiMeDHF drastically alters the electronic landscape. The electron-withdrawing nature of the methyl ester groups lowers the LUMO energy of DiMeDHF to -2.21 eV [2].

Expert Insight: This significant drop in LUMO energy explains why DiMeDHF is used almost exclusively as a strong electrophile in organic synthesis[2]. It readily accepts electrons in Michael additions, whereas its parent acid donates electrons in aldol-type additions.

Divergent electronic states and reactivity profiles of DHF derivatives based on LUMO energies.

Analytical Workflow: HRMS Determination and Isomeric Resolution

When verifying the synthesis or extraction of DiMeDHF, relying solely on the exact mass of 176.03209 Da is an analytical trap. Ascorbic acid (Vitamin C) shares the exact same molecular formula (C 6 H 8 O 6 ) and exact mass (176.03209 Da). Because these two compounds are isobaric isomers, High-Resolution Mass Spectrometry (HRMS) cannot distinguish them by mass alone.

To ensure a self-validating system , the analytical protocol must couple Ultra-High-Performance Liquid Chromatography (UHPLC) for orthogonal retention time separation prior to HRMS detection, alongside rigorous isotopic pattern validation.

Step-by-Step UHPLC-HRMS Protocol

Phase 1: System Suitability and Blank Validation

-

Solvent Blank Injection: Inject 2 µL of the sample matrix (e.g., 50:50 MeOH:H 2 O) into the UHPLC-HRMS system.

-

Carryover Check: Monitor the Extracted Ion Chromatogram (EIC) at m/z 175.0248 (the[M-H] − ion). The baseline must show zero integration to validate the absence of system contamination.

Phase 2: Chromatographic Separation (Orthogonal Resolution) 3. Column Selection: Utilize a C18 or HILIC column. Given the TPSA of 93.1 Ų, DiMeDHF will exhibit distinct retention kinetics compared to the highly polar ascorbic acid. 4. Gradient Elution: Run a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 10 minutes to separate isobaric interferences.

Phase 3: High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap) 5. Ionization: Operate the Electrospray Ionization (ESI) source in negative mode . DiMeDHF readily loses a proton from its ene-diol hydroxyls, forming the [M-H] − ion.

-

Calculated [M-H] − Exact Mass: 176.03209 Da - 1.00783 Da (Proton) + 0.00055 Da (Electron) = 175.02481 Da .

-

Lock Mass Calibration: Continuously infuse a known calibrant (e.g., Leucine Enkephalin, [M-H] − = 554.2620 Da) to correct mass drift in real-time, ensuring mass accuracy within < 2 ppm.

Phase 4: Data Processing and Isotopic Self-Validation 7. Extract Mass: Extract the peak at m/z 175.0248. 8. Isotopic Pattern Verification (Critical Step): Verify the M+1 peak ( 13 C isotope). For a C 6 molecule, the M+1 peak must appear at m/z 176.0281 with a relative abundance of approximately 6.5% compared to the monoisotopic peak (6 carbons × ~1.08% natural 13 C abundance). If the ratio deviates significantly, the signal is either contaminated or misidentified.

Workflow for UHPLC-HRMS exact mass validation and isomeric resolution of DiMeDHF.

Conclusion

Dimethyl dihydroxyfumarate (C 6 H 8 O 6 ) is a structurally deceptive molecule. While its molecular weight of 176.12 g/mol is standard for benchtop stoichiometry, its exact mass of 176.03209 Da requires rigorous analytical scrutiny to differentiate it from endogenous isomers like ascorbic acid. By understanding the profound shift in LUMO energies upon esterification, researchers can rationally deploy DiMeDHF as a potent electrophile in complex cascade reactions, supported by self-validating HRMS protocols to ensure absolute structural integrity.

References

-

PubChem. "1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | C6H8O6 | CID 54699194." National Center for Biotechnology Information. Available at:[Link]

-

Ward, G., Liotta, C. L., Krishnamurthy, R., & France, S. (2018). "Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents." The Journal of Organic Chemistry, 83(23), 14219-14233. ACS Publications. Available at:[Link]

Sources

Crystal Structure Analysis and Supramolecular Applications of Dimethyl Dihydroxyfumarate

Executive Summary

Dimethyl dihydroxyfumarate (DiMeDHF), the esterified derivative of dihydroxyfumaric acid (DHF), is a highly versatile ene-diol synthon. While its parent compound is widely recognized for its amphoteric and redox-active nature, DiMeDHF exhibits a distinct electrophilic profile and an exceptionally rigid molecular geometry. This in-depth technical guide explores the crystallographic and electronic properties of DiMeDHF, detailing its critical role as a foundational building block for synthesizing advanced supramolecular architectures, including air-stable organic field-effect transistors (OFETs) and robust β-strand peptide mimetics.

Molecular Geometry and Electronic Structure

The chemical behavior of DiMeDHF is dictated by its highly constrained ene-diol core. Density Functional Theory (DFT) calculations and crystallographic data reveal that the molecule is locked into a strictly planar conformation[1].

The Causality of Intramolecular Hydrogen Bonding

In the free acid form (DHF), the molecule participates in chaotic intermolecular hydrogen bonding, which limits its solubility in organic media. However, esterification to DiMeDHF induces a highly ordered intramolecular hydrogen-bond arrangement between the ene-diol hydroxyl protons and the ester carbonyl oxygens[1].

-

Structural Impact: This internal hydrogen-bonding network forces the molecule into a rigid, planar geometry.

-

Physicochemical Impact: By "hiding" the highly polar hydroxyl and carbonyl groups from the bulk solvent, the intramolecular bonds drastically increase the molecule's solubility in organic solvents, enabling complex liquid-phase organic synthesis[1].

Electronic Profiling: The Shift to Electrophilicity

The conversion of DHF to its dimethyl ester fundamentally alters its frontier molecular orbitals. As summarized in the table below, the di-deprotonation of DHF to its dianion (DHF²⁻) raises the Highest Occupied Molecular Orbital (HOMO), making it a strong nucleophile and reducing agent. In stark contrast, DiMeDHF possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) of −2.21 eV, rendering it a potent electrophile[1].

Table 1: Electronic Properties and Reactivity Profiles of DHF Species

| Chemical Species | State / Condition | HOMO (eV) | LUMO (eV) | Primary Reactivity |

| Dihydroxyfumaric Acid (DHF) | Protonated (Aqueous) | -7.53 | -2.94 | Weak Electrophile |

| DHF Dicarboxylate (DHF²⁻) | Dianion (Aqueous) | -5.33 | -0.76 | Nucleophile / Reductant |

| Dimethyl Dihydroxyfumarate | Esterified (Organic) | N/A | -2.21 | Strong Electrophile |

Data derived from DFT calculations[B3LYP; 6-311+G(2df,2p)] in aqueous media[1].

DiMeDHF as a Synthon for Supramolecular Architectures

Because of its planar geometry and low-lying LUMO, DiMeDHF is the premier starting material for synthesizing rigid, hydrogen-bonded heterocyclic scaffolds. The most notable of these is Epindolidione (EPD) , an electron-deficient, tetracene-like isomer of isoindigo[2].

When synthesized from DiMeDHF, the resulting EPD core inherits the capacity for highly directional intermolecular hydrogen bonding (N-H···O)[3]. This specific crystallographic feature drives extensive 2D π-π stacking, yielding highly crystalline thin films that are heavily utilized in two cutting-edge fields:

-

Organic Electronics: EPD derivatives are utilized as hydrogen-bonded semiconducting pigments. The intermolecular H-bonding lowers the HOMO level, providing exceptional oxidative stability against air, while the dense crystal packing allows for hole mobilities up to 1.5 cm²/Vs in OFET devices[2],[3].

-

β-Strand Mimetics: In biological applications, the rigid EPD template induces an extended β-strand conformation in conjugated peptides. When placed in cryoprotective media (like water-DMSO mixtures), these DiMeDHF-derived structures assume a robust β-strand-turn-template hairpin structure, facilitating the precise study of β-pleated sheet folding[4].

Pathway from DiMeDHF to supramolecular β-sheet mimetics and organic semiconductors.

Experimental Protocol: Synthesis of the Epindolidione Core

To harness the crystallographic advantages of DiMeDHF, researchers must execute a precise sequence of cascade reactions. The following self-validating protocol details the synthesis of 2,8-dibromo-epindolidione from DiMeDHF, highlighting the mechanistic causality at each step[2].

Step 1: Acid-Catalyzed Condensation

-

Procedure: To an oven-dried round-bottom flask, add commercial 4-bromoaniline and dimethyl 2,3-dihydroxyfumarate in anhydrous methanol. Introduce a catalytic amount of concentrated HCl and reflux the mixture for 16 hours.

-

Mechanistic Causality: The acid catalyst protonates the carbonyl oxygen of the DiMeDHF ester. This further lowers the LUMO and increases the electrophilicity of the ene-diol carbons, facilitating a rapid nucleophilic attack by the aniline derivative to afford the dimethyl dianilinomaleate intermediate in high yield (~87%)[2].

Step 2: Conrad-Limpach Cyclization

-

Procedure: Isolate the intermediate and subject it to a gradually increasing temperature gradient in a high-boiling solvent.

-

Mechanistic Causality: Kinetic control is critical here. The gradual heating first induces the cis-trans isomerization of the maleate double bond, properly aligning the aromatic rings. Once aligned, the elevated thermal energy drives the Conrad-Limpach cyclization, closing the initial rings to form a quinolone framework[2].

Step 3: Intramolecular Friedel-Crafts Acylation

-

Procedure: Treat the resulting quinolone intermediate with aluminum trichloride (AlCl₃) under anhydrous conditions.

-

Mechanistic Causality: AlCl₃ acts as a powerful Lewis acid, activating the remaining ester carbonyl for an intramolecular electrophilic aromatic substitution. This final ring closure yields the highly rigid, tetracene-like epindolidione (EPD) core, ready for supramolecular assembly[2].

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dimethyl Fumarate

Abstract

Dimethyl fumarate (DMF), a fumaric acid ester, has demonstrated significant therapeutic efficacy in inflammatory and neurodegenerative diseases such as psoriasis and multiple sclerosis.[1][2] Its clinical benefits are underpinned by a multifaceted in vitro mechanism of action that extends beyond a single molecular target. This technical guide provides an in-depth exploration of the core pathways modulated by DMF, offering researchers, scientists, and drug development professionals a comprehensive understanding of its cellular effects. We will dissect the intricate molecular interactions governing the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade, and the engagement of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2). This guide integrates established scientific principles with detailed, field-proven experimental protocols to facilitate the investigation and validation of these mechanisms in a laboratory setting.

Introduction: The Multifaceted Nature of Dimethyl Fumarate

Dimethyl fumarate (DMF) is a cell-permeable small molecule that, upon oral administration, is rapidly hydrolyzed by esterases into its active metabolite, monomethyl fumarate (MMF).[3][4] While both DMF and MMF are pharmacologically active, they exhibit distinct yet overlapping mechanisms of action that contribute to the overall therapeutic effect.[5][6] The primary modes of action involve the modulation of key cellular pathways that regulate oxidative stress and inflammation, two critical components in the pathophysiology of numerous diseases.[7][8]

The electrophilic nature of DMF, conferred by its α,β-unsaturated carbonyl group, allows it to react with nucleophilic thiol groups on proteins, most notably cysteine residues.[9] This reactivity is central to its ability to modulate the Keap1-Nrf2 and NF-κB pathways. In contrast, MMF is a potent agonist of the HCAR2 receptor.[10][11][12] Understanding these distinct yet interconnected mechanisms is crucial for the rational design of experiments aimed at elucidating the full spectrum of DMF's biological activities.

The Nrf2-Antioxidant Response Element Pathway: A Master Regulator of Cytoprotection

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[13] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[13]

Mechanism of Nrf2 Activation by Fumarates

DMF and MMF activate the Nrf2 pathway through direct interaction with Keap1.[14] As electrophiles, they form covalent adducts with specific cysteine residues on Keap1.[1][5] This modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and leading to the stabilization and nuclear translocation of Nrf2.[5][15] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[4][16]

It is important to note that DMF and MMF exhibit differential effects on Keap1 modification. DMF has been shown to modify a broader range of cysteine residues on Keap1 compared to MMF, resulting in a more robust activation of the Nrf2 pathway in some in vitro systems.[5]

Diagram: Nrf2 Signaling Pathway Activation by Dimethyl Fumarate

Caption: DMF/MMF covalently modifies Keap1, leading to Nrf2 release, nuclear translocation, and antioxidant gene transcription.

Experimental Protocol: In Vitro Nrf2 Activation Assay

This protocol outlines a method to assess Nrf2 activation in cultured cells treated with DMF using a luciferase reporter assay.[13][17][18]

2.2.1. Materials:

-

HEK293T cells stably transfected with an ARE-luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Dimethyl fumarate (DMF).

-

Dimethyl sulfoxide (DMSO) as a vehicle control.

-

Luciferase Assay System.

-

Luminometer.

-

96-well white, clear-bottom cell culture plates.

2.2.2. Procedure:

-

Cell Seeding: Seed HEK293T-ARE cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of DMF in culture medium (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the DMF dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of DMF. Express the results as fold induction over the vehicle control.

2.2.3. Expected Outcome: A dose-dependent increase in luciferase activity, indicating the activation of the Nrf2-ARE pathway.

The NF-κB Pathway: A Central Mediator of Inflammation

The NF-κB signaling pathway plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[19] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows the freed NF-κB to translocate to the nucleus and initiate gene transcription.[20][21]

Mechanism of NF-κB Inhibition by Dimethyl Fumarate

DMF has been shown to inhibit NF-κB signaling at multiple levels.[22] One key mechanism involves the direct covalent modification of the p65 subunit of NF-κB.[9] This modification can interfere with the nuclear translocation and DNA binding activity of p65.[9] Additionally, DMF can inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[22] Studies have indicated that DMF, but not MMF, is a potent inhibitor of the NF-κB pathway in an Nrf2-independent manner.[23][24]

Diagram: NF-κB Signaling Pathway Inhibition by Dimethyl Fumarate

Caption: DMF inhibits NF-κB signaling by modifying p65 and inhibiting the IKK complex, preventing pro-inflammatory gene transcription.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

This protocol describes a method to measure the inhibitory effect of DMF on NF-κB activity using a luciferase reporter assay in response to a pro-inflammatory stimulus.[19][20][25]

3.2.1. Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Dimethyl fumarate (DMF).

-

Tumor Necrosis Factor-alpha (TNF-α) as the pro-inflammatory stimulus.

-

DMSO as a vehicle control.

-

Luciferase Assay System.

-

Luminometer.

-

96-well white, clear-bottom cell culture plates.

3.2.2. Procedure:

-

Cell Seeding: Seed HEK293-NF-κB cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.

-

Pre-treatment with DMF: Prepare serial dilutions of DMF in culture medium. Remove the old medium and add 100 µL of the DMF dilutions or vehicle control. Incubate for 1 hour.

-

Stimulation: Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.

-

Incubate the plate for 6-8 hours at 37°C and 5% CO2.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer as per the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to cell viability. Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each DMF concentration.

3.2.3. Expected Outcome: A dose-dependent decrease in TNF-α-induced luciferase activity, demonstrating the inhibitory effect of DMF on the NF-κB pathway.

HCAR2 Activation: An Immunomodulatory Axis

Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as in adipocytes and epithelial cells.[4][26] It is activated by endogenous ligands such as β-hydroxybutyrate and niacin.[27]

Mechanism of HCAR2 Activation by Monomethyl Fumarate

Monomethyl fumarate (MMF), the primary metabolite of DMF, is a potent agonist of HCAR2.[10][11] Activation of HCAR2 by MMF in immune cells typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events that result in anti-inflammatory effects.[28] For instance, in microglia, HCAR2 activation has been shown to inhibit the NF-κB pathway through an AMPK/SIRT1-dependent mechanism.[12][29]

Diagram: HCAR2 Signaling Pathway Activation by Monomethyl Fumarate

Caption: MMF activates the HCAR2 receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP, and subsequent anti-inflammatory responses.

Glutathione Depletion and Redox Modulation

Glutathione (GSH) is a major intracellular antioxidant.[4] DMF, due to its electrophilic nature, can react with and deplete cellular GSH pools.[5][30] This initial depletion of GSH can contribute to the activation of the Nrf2 pathway, as the cell senses a state of oxidative stress.[14][31] However, the subsequent Nrf2-mediated upregulation of antioxidant genes, including those involved in GSH synthesis, can lead to a rebound and increase in GSH levels over time.[5][6]

Experimental Protocol: In Vitro Glutathione Assay

This protocol provides a method to measure changes in intracellular GSH levels in response to DMF treatment.[32]

5.1.1. Materials:

-

Human astrocytes or other relevant cell line.

-

Appropriate cell culture medium.

-

Dimethyl fumarate (DMF).

-

DMSO.

-

GSH/GSSG-Glo™ Assay kit or similar.

-

Luminometer.

-

96-well white, clear-bottom cell culture plates.

5.1.2. Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of DMF or vehicle control for different time points (e.g., 1, 6, 12, 24 hours).

-

GSH Measurement: At each time point, measure total glutathione levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Normalize luminescence readings to the number of cells or total protein concentration. Plot the change in GSH levels over time for each DMF concentration.

5.1.3. Expected Outcome: An initial, concentration-dependent decrease in intracellular GSH levels, followed by a recovery and potential increase above baseline at later time points.[5][6]

Summary of In Vitro Mechanistic Data

| Pathway | Molecule(s) | Primary Effect | Key Molecular Interaction | Typical In Vitro Concentration Range (µM) |

| Nrf2 Activation | DMF, MMF | Upregulation of antioxidant genes | Covalent modification of Keap1 cysteine residues[1][5] | 1 - 50 |

| NF-κB Inhibition | DMF | Downregulation of pro-inflammatory genes | Covalent modification of p65; IKK inhibition[9][22] | 10 - 100 |

| HCAR2 Activation | MMF | Immunomodulation, anti-inflammatory effects | Agonism of the HCAR2 receptor[10][11] | 1 - 100 |

| Glutathione Modulation | DMF | Initial depletion followed by synthesis | Direct conjugation with GSH[5][31] | 10 - 100 |

Conclusion

The in vitro mechanism of action of dimethyl fumarate is a complex interplay of multiple signaling pathways. Its ability to activate the cytoprotective Nrf2 pathway, inhibit the pro-inflammatory NF-κB cascade, and engage the immunomodulatory HCAR2 receptor through its metabolite MMF, provides a robust framework for its therapeutic efficacy. The initial depletion of glutathione serves as a trigger for the adaptive antioxidant response. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and validate these mechanisms. A thorough understanding of these intricate molecular interactions is paramount for the continued development and optimization of fumarate-based therapies for a range of human diseases.

References

-

Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC. (2021, May 19). National Center for Biotechnology Information. [Link]

-

Catley, M. C., et al. (n.d.). Dimethylfumarate inhibits NF-κB function at multiple levels to limit airway smooth muscle cell cytokine secretion. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

What is the mechanism of Monomethyl fumarate? (2024, July 17). Patsnap Synapse. [Link]

-

Kastrati, I., et al. (2016). Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein. Journal of Biological Chemistry. [Link]

-

What is Monomethyl fumarate used for? (2024, June 14). Patsnap Synapse. [Link]

-

Ghoreschi, K., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. Journal of Investigative Dermatology. [Link]

-

Characterization of the modification of Kelch-like ECH-associated protein 1 by different fumarates. (2022, May 21). PubMed. [Link]

-

Ghoreschi, K., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. Journal of Investigative Dermatology. [Link]

-

Brennan, M. S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. [Link]

-

Orthosteric and allosteric modulation of human HCAR2 signaling complex. (2023, November 22). National Center for Biotechnology Information. [Link]

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). National Center for Biotechnology Information. [Link]

-

Song, Y., et al. (2024). Post-translational modifications of Keap1: the state of the art. Frontiers in Cell and Developmental Biology. [Link]

-

Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases. (n.d.). Frontiers. [Link]

-

Rojo, A. I., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Journal of Neuroscience. [Link]

-

HCA2 triggers different downstream signaling pathway in different cell... (n.d.). ResearchGate. [Link]

-

Balestrieri, A., et al. (2021). Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. Antioxidants. [Link]

-

Gaffney, D. O., et al. (2023). S-lactoyl modification of KEAP1 by a reactive glycolytic metabolite activates NRF2 signaling. Proceedings of the National Academy of Sciences. [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

-

The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis. (2024, April 6). LSU Health Digital Scholar. [Link]

-